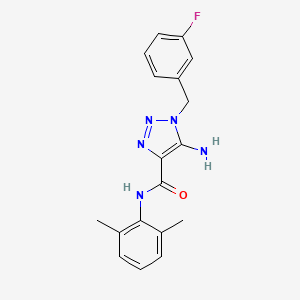

![molecular formula C16H10N2OS B2735314 2-苯基咪唑并[2,1-b][1,3]苯并噻唑-3-甲醛 CAS No. 127204-71-1](/img/structure/B2735314.png)

2-苯基咪唑并[2,1-b][1,3]苯并噻唑-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

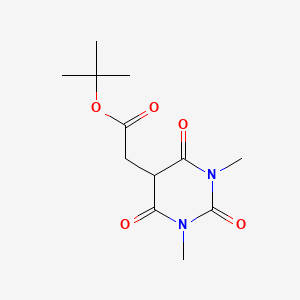

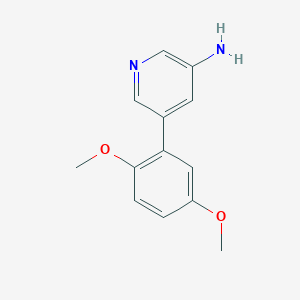

2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a chemical compound with the molecular formula C16H10N2OS . It has been highlighted for its properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling .

Synthesis Analysis

The synthesis of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde consists of a phenyl group attached to an imidazo[2,1-b]benzothiazole ring, which is further attached to a carbaldehyde group .科学研究应用

合成和抗菌筛选

该化合物已被用于合成新的稠合亚氨基嘧啶苯并噻唑及其席夫碱。这些合成的化合物已显示出在抗菌和抗炎活性方面的潜力,表明它们可用作新药候选物的治疗先导(Kale & Mene, 2013)。

伯羟基选择性酰化

2-苯基咪唑并[2,1-b]苯并噻唑(Ph-IBT)已被用于催化伯醇的选择性酰化,证明了它们在合成化学中的作用,特别是在分子的选择性修饰中(Ibe 等,2014)。

抗癌活性和微管蛋白聚合抑制

在癌症研究中,2-苯基咪唑并[2,1-b][1,3]苯并噻唑的衍生物已被合成并评估其抗癌活性。一些化合物表现出显着的抗增殖活性并抑制微管蛋白聚合,这是癌症治疗中的一个关键机制(Kamal 等,2012)。

苯并杂环甲醛的制备

2-苯基咪唑并[2,1-b][1,3]苯并噻唑-3-甲醛已参与苯并杂环甲醛的制备,苯并杂环甲醛是药物和农用化学品中的重要中间体。该研究重点关注使用新方法合成这些化合物(Luzzio & Wlodarczyk, 2009)。

缓蚀

该化合物还因其对盐酸溶液中碳钢腐蚀的抑制作用而受到研究,这与工业应用有关(Ech-chihbi 等,2017)。

作用机制

The mechanism of action of 2-Phenylimidazo[2,1-b][1,3]benzothiazole derivatives involves targeting the oncogenic Met receptor tyrosine kinase (RTK) signaling. These compounds have been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations. In addition to targeting Met, these compounds alter the phosphorylation levels of the PI3K-Akt pathway, mediating oncogenic dependency to Met .

未来方向

The future directions for 2-Phenylimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde and its derivatives involve further investigation as promising anticancer agents. The unusual binding plasticity of the Met active site towards structurally different inhibitors can be exploited to generate drugs able to target Met oncogenic dependency at distinct levels .

属性

IUPAC Name |

2-phenylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-10-13-15(11-6-2-1-3-7-11)17-16-18(13)12-8-4-5-9-14(12)20-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEHAANCNDDLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

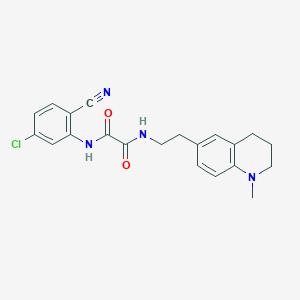

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)

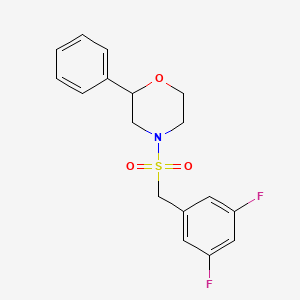

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)

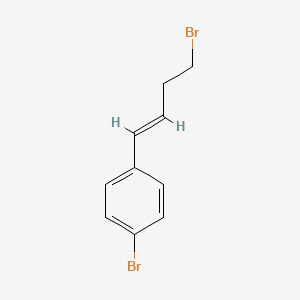

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)

![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)

![6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2735248.png)